molecular formula C14H10N2S B1360411 4,5-Diphenyl-1,2,3-thiadiazole CAS No. 5393-99-7

4,5-Diphenyl-1,2,3-thiadiazole

Cat. No.: B1360411
CAS No.: 5393-99-7
M. Wt: 238.31 g/mol
InChI Key: QVGVWLHVMVQIQI-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1,2,3-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two phenyl groups attached at the 4 and 5 positions. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of 4,5-Diphenyl-1,2,3-thiadiazole are the CYP450 enzymes, specifically CYP2B4 and CYP1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

This compound interacts with its targets by selectively inhibiting the CYP450 enzymes CYP2B4 and CYP1A2 . This inhibition disrupts the normal metabolic processes carried out by these enzymes, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

The inhibition of CYP450 enzymes by this compound affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs and toxins . By inhibiting these enzymes, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their effects on the body .

Pharmacokinetics

Due to its mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific substances being metabolized by the inhibited CYP450 enzymes. By inhibiting these enzymes, this compound can alter the metabolic fate of these substances, potentially leading to changes in their biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to cross cell membranes and interact with its targets . Additionally, factors such as temperature and the presence of other substances can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

4,5-Diphenyl-1,2,3-thiadiazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, it has been shown to selectively inhibit the cytochrome P450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM . These interactions are significant because cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can modulate metabolic pathways and influence the biotransformation of drugs and other substances.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives, including this compound, have demonstrated anticancer activities by affecting the proliferation and survival of cancer cells . These compounds can induce apoptosis and inhibit cell growth, thereby influencing cellular functions and contributing to their potential as therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s structure allows it to interact with the active sites of enzymes, leading to enzyme inhibition. For example, its inhibition of cytochrome P450 enzymes is attributed to its binding to the heme group of these enzymes, thereby preventing their catalytic activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and other organ-specific toxicities . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s inhibition of cytochrome P450 enzymes, such as CYP2B4 and CYP1A2, affects the metabolism of other substrates processed by these enzymes . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cellular membranes and reach its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes occurs in the endoplasmic reticulum, where these enzymes are predominantly located. This localization is essential for the compound’s ability to modulate enzyme activity and influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diphenyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the cyclization of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction typically requires heating and results in the formation of the thiadiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .

Scientific Research Applications

Properties

IUPAC Name

4,5-diphenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGVWLHVMVQIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277482
Record name 4,5-Diphenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5393-99-7
Record name 4,2,3-thiadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diphenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The tosylhydrazone (58.0 g, 0.16 mol) was dissolved in CH2Cl2 (200 ml) and thionyl chloride (14.1 ml, 0.2 mol) in CH2Cl2 (10 ml) was added and the entire reaction was stirred at room temperature 2.25 hours. Filtration of the mixture afforded 9.0 g of solid identified by NMR as toluenesulfonylchloride. The remaining liquid was concentrated and then heated at reflux in THF (200 ml) and H2O (50 ml) for 20.5 hours. After cooling, it was brought to pH 11 with NaOH. The aqueous layer was extracted with 2×50 ml portions of Et2O. Drying and evaporation yielded 34 g of solid material. This was recrystallized from hexane to afford 3 (7.5 g, 46%), m.p. 92°-94° C. A second crop from recrystallization afforded additional amounts of 3 (6.9 g) contaminated with a-phenylacetophenone. The thiadiazole could be sublimed at 110° C. (0.2 mm).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?

A1: Upon exposure to UV light (λex = 266 nm), this compound undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []

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